8-Chlorochroman-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorochroman-4-amine typically involves the chlorination of chroman-4-amine. One common method includes the reaction of chroman-4-amine with thionyl chloride in the presence of a base such as pyridine, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chlorochroman-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted chroman-4-amine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Chlorochroman-4-amine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its applications, highlighting its synthesis, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential, particularly as a pharmaceutical intermediate. Its structural properties allow it to act as a building block for more complex molecules used in drug development.

Case Study: Inhibition of Notum Enzyme

A study demonstrated that this compound inhibits the Notum enzyme, which is crucial in Wnt signaling pathways. This inhibition enhances Wnt signaling, suggesting potential applications in treating cancers where this pathway is disrupted.

The compound has shown promising biological activities:

- Receptor Interaction : It acts as an antagonist at the 5-HT6 receptor, which is associated with cognitive functions and appetite regulation. This interaction indicates potential applications in treating obesity and cognitive disorders.

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against cancer cell lines, making it a candidate for cancer therapy.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its versatility as a synthetic intermediate facilitates the development of various chemical products.

Safety and Toxicity

Safety assessments indicate that while this compound has moderate toxicity profiles, it does not exhibit endocrine-disrupting properties. Proper laboratory handling procedures are recommended to mitigate risks associated with skin and eye irritation.

Safety Data Table

| Hazard Type | Description |

|---|---|

| Eye Irritation | Moderate irritation observed |

| Skin Irritation | Moderate irritation observed |

| Endocrine Disruption | No evidence found |

Wirkmechanismus

The mechanism of action of 8-Chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

8-Chlorochroman-4-amine hydrochloride: A hydrochloride salt form with similar properties.

Chromanone derivatives: Compounds with a similar chromanone backbone but different substituents.

Goniomedine A and its derivatives: Structurally related compounds with potential biological activities.

Uniqueness: this compound stands out due to its unique combination of a chroman backbone with a chlorine substituent at the 8th position and an amine group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

8-Chlorochroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

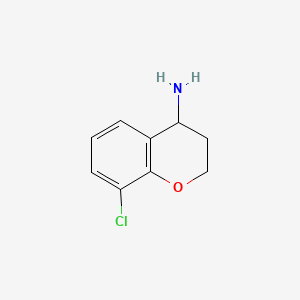

Chemical Structure and Properties

This compound is a derivative of chroman, characterized by a fused bicyclic structure that includes a benzene ring and a saturated tetrahydrofuran ring. The presence of the chlorine atom at the 8-position contributes to its biological activity by influencing its interaction with biological targets.

Biological Activities

Research indicates that compounds within the chroman family, including this compound, exhibit a variety of biological activities:

- Anticancer Activity : Chroman derivatives have shown promising anticancer properties. A study evaluated several chroman-based compounds against various human tumor cell lines, revealing that certain derivatives displayed significant cytotoxic effects (Table 1) .

- Antimicrobial Effects : Compounds containing the chroman structure have been reported to possess antimicrobial properties. This includes activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents in infectious diseases .

- Anti-inflammatory Properties : The anti-inflammatory effects of chroman derivatives are well-documented. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Neuroprotective Effects : Some chroman derivatives are being investigated for their neuroprotective properties, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have focused on environmentally friendly processes, including biocatalysis. For instance, whole-cell biotransformation techniques have been employed to achieve high yields and enantiomeric purity of related chroman derivatives .

Case Study 1: Anticancer Evaluation

A systematic evaluation was conducted on a series of chroman derivatives, including this compound. The compounds were tested against a panel of 60 human tumor cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity (Table 2) .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested for its antimicrobial efficacy against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications at various positions on the chroman ring can significantly alter biological activity. For example, substituents at the 6 or 7 positions can enhance anticancer properties while maintaining low toxicity profiles .

- Mechanism of Action : Preliminary studies suggest that this compound may exert its effects through multiple pathways, including apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Current research is focusing on optimizing these parameters to improve efficacy and reduce side effects .

Eigenschaften

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.